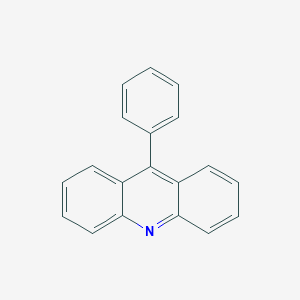

9-Phenylacridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62730. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Acridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9-phenylacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTRFEWTWIPAXLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC=CC3=NC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870669 | |

| Record name | Acridine, 9-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-56-2 | |

| Record name | 9-Phenylacridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acridine, 9-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 602-56-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acridine, 9-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acridine, 9-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-phenylacridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 9-Phenylacridine and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The acridine scaffold, a nitrogen-containing heterocyclic aromatic compound, is a privileged structure in medicinal chemistry and materials science. Among its numerous derivatives, 9-phenylacridine stands out due to its significant biological activities, including anticancer and photosensitizing properties, and its utility as a versatile chemical intermediate.[1][2] This technical guide provides an in-depth overview of the core synthetic methodologies for this compound and its derivatives, complete with experimental protocols, quantitative data, and visual diagrams of key chemical transformations and biological pathways.

Core Synthetic Strategies

Several synthetic routes have been developed for the preparation of this compound and its substituted analogues. The choice of method often depends on the desired substitution pattern, scalability, and available starting materials. The most prominent methods include the Bernthsen acridine synthesis, an ortho-lithiation–cyclization sequence, and modern microwave-assisted approaches.

Bernthsen Acridine Synthesis

The Bernthsen synthesis is a classical and widely employed method for the synthesis of 9-substituted acridines.[3][4] It involves the condensation of a diarylamine, such as diphenylamine, with a carboxylic acid in the presence of a Lewis acid catalyst, typically zinc chloride, at high temperatures.[3][4][5] The reaction proceeds via an electrophilic substitution mechanism.[5]

Reaction Scheme:

Caption: General scheme of the Bernthsen synthesis for this compound.

Experimental Protocol: Microwave-Assisted Bernthsen Synthesis of this compound [6]

-

Reactant Mixture: In a 100 mL conical flask, thoroughly mix diphenylamine (1 mmol), benzoic acid (1 mmol), and barium chloride (BaCl2) (0.5 mmol) as a catalyst in 5 mL of ethanol.[6]

-

Microwave Irradiation: Irradiate the mixture in a domestic microwave oven (800W) at 10% intensity for a total of 12 minutes, administered in six 2-minute pulses.[6]

-

Work-up: After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water.[6]

-

Isolation: Filter the separated solid, wash with excess cold water, and dry at room temperature for 20 minutes.[6]

-

Purification: Recrystallize the crude product from ethanol to afford pure this compound.[6] The melting point of the product is reported to be 186°C.[6]

A variation of this method utilizes p-toluenesulfonic acid (p-TSA) as a catalyst under solvent-free microwave irradiation, which is presented as a greener alternative.[7]

Ortho-Lithiation–Cyclization Sequence

A more recent and high-yielding approach involves a two-step ortho-lithiation–cyclization sequence. This method provides a convenient route to 9-phenylacridines, particularly substituted derivatives, with excellent yields.[8]

Reaction Scheme:

Caption: Ortho-lithiation–cyclization sequence for this compound synthesis.

Experimental Protocol: Synthesis of 2,7-Dichloro-9-phenylacridine [8]

-

Preparation of the Triarylcarbinol Intermediate: The starting tertiary alcohol is prepared by the double addition of ortho-lithiated pivaloyl anilines to benzoyl chloride.[8] The yield for this step is reported to be between 68-76%.[8]

-

Cyclization: Treat the resulting tertiary alcohol with concentrated aqueous HCl in glacial acetic acid at 90°C.[8]

-

Isolation and Purification: The resulting 2,7-dichloro-9-phenylacridine is obtained in 91% yield as a yellow crystalline solid with a melting point of 268-270°C.[8] The crude product is purified by column chromatography.[8]

Other Synthetic Approaches

-

Ullmann Condensation: The Ullmann condensation is a copper-promoted reaction that can be used to form aryl-nitrogen bonds, a key step in the synthesis of the acridine core.[9][10] A modified Ullmann-Goldberg reaction involves reacting o-chlorobenzoic acid with an aniline derivative in the presence of copper as a catalyst to form an N-phenylanthranilic acid intermediate, which is then cyclized to the corresponding 9-chloroacridine using phosphorus oxychloride.[9] This intermediate can be further reacted with various amines to yield 9-aminoacridine derivatives.[9]

-

Friedländer Annulation: This method involves the condensation of an o-aminoaryl carbonyl compound with a compound containing an enolizable methylene group to form the quinoline or, by extension, the acridine ring system.[11]

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthetic methods described.

| Synthesis Method | Catalyst/Reagents | Temperature | Time | Yield | Reference |

| Bernthsen (Microwave) | BaCl2, Ethanol | Microwave (800W) | 12 min | Good | [6] |

| Bernthsen (Microwave, Solvent-free) | p-TSA (10 mol%) | Microwave | 5 min | Good | [7] |

| Ortho-Lithiation–Cyclization | 1. Organolithium, 2. HCl, AcOH | 90°C | - | 91-92% | [8] |

| Modified Ullmann-Goldberg | Copper, POCl3 | 100°C | 2-3 h | 82% (step 2) | [9] |

| Bernthsen (Conventional) | ZnCl2 | 200-210°C | up to 24 h | 18-20% | [5][7] |

| Bernthsen (Improved Conventional) | ZnCl2, 2,2-dimethoxypropane | Microwave (400W) | < 10 min | up to 99% | [5] |

| Patent (Diphenylamine & Benzoic Acid) | ZnCl2, 85% Phosphoric Acid | 220-240°C | 5-7 h | >70% | [12] |

Biological Activity and Signaling Pathways

This compound and its derivatives have garnered significant interest for their potent anticancer properties.[1] Studies have shown that this compound (ACPH) can induce apoptosis in cancer cells through a mitochondria-mediated caspase-dependent pathway.[1]

Proposed Apoptotic Pathway of this compound (ACPH):

Caption: Proposed mechanism of apoptosis induction by this compound.

The compound has been shown to cause DNA damage, leading to cell cycle arrest at the G2/M phase.[1] Furthermore, it upregulates the pro-apoptotic protein Bax, which in turn leads to a decrease in the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[1] This cascade of events culminates in the activation of caspase-3, a key executioner caspase, ultimately leading to programmed cell death or apoptosis.[1]

In addition to its anticancer activity, this compound also acts as a photosensitizer, enhancing UVA-induced DNA damage and cell killing, suggesting its potential application in photodynamic therapy.[2]

Conclusion

The synthesis of this compound and its derivatives can be achieved through a variety of methods, with modern approaches such as microwave-assisted synthesis and ortho-lithiation–cyclization offering significant advantages in terms of reaction times and yields. The potent biological activities of these compounds, particularly their ability to induce apoptosis in cancer cells, underscore their importance as scaffolds for the development of new therapeutic agents. This guide provides a foundational understanding of the synthesis and biological relevance of 9-phenylacridines, intended to aid researchers in the design and execution of their own investigations in this exciting field.

References

- 1. 9-phenyl acridine exhibits antitumour activity by inducing apoptosis in A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 602-56-2 [chemicalbook.com]

- 3. ptfarm.pl [ptfarm.pl]

- 4. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]

- 5. bch.ro [bch.ro]

- 6. ijcrt.org [ijcrt.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. CN101525392B - this compound photoinitiator and preparation method thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 9-Phenylacridine: Chemical Structure, Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-Phenylacridine, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, experimental protocols for its synthesis, and its role in inducing apoptosis, a critical pathway in cancer research.

Chemical Structure and IUPAC Name

This compound is a derivative of acridine where a phenyl group is substituted at the 9th position. The acridine core is a tricyclic aromatic heterocycle containing a nitrogen atom.

IUPAC Name: this compound[1]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented in the table below. This data is essential for its characterization, handling, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₃N | [2] |

| Molecular Weight | 255.32 g/mol | [2] |

| CAS Number | 602-56-2 | [2] |

| Appearance | Light yellow to brown to dark green crystalline powder | [2] |

| Melting Point | 183 - 187 °C | [2] |

| Purity | ≥ 98% (GC) | [2] |

| UV-Vis Absorption | Data available in the UV/Vis+ Photochemistry Database | [3] |

| ¹H NMR Spectrum | Data available | [4] |

| ¹³C NMR Spectrum | Data available | [5] |

Experimental Protocols

Microwave-Assisted Synthesis of this compound

This protocol describes a rapid and efficient synthesis of this compound using microwave irradiation.[6]

Materials:

-

Diphenylamine (1 mmol)

-

Benzoic acid (1 mmol)

-

Ethanol (5 mL)

-

Barium chloride (BaCl₂) (0.5 mmol) as a catalyst

-

100 mL conical flask

-

Domestic microwave oven (800W)

-

Ice-cold water

-

Filtration apparatus

Procedure:

-

In a 100 mL conical flask, combine diphenylamine (1 mmol), benzoic acid (1 mmol), ethanol (5 mL), and barium chloride (0.5 mmol).

-

Mix the components thoroughly.

-

Irradiate the mixture in a domestic microwave oven at 10% intensity for a total of 12 minutes, administered in six 2-minute pulses.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Filter the resulting solid precipitate and wash it with an excess of cold water.

-

Dry the product at room temperature for 20 minutes.

-

For further purification, recrystallize the crude product from ethanol.

-

The expected melting point of the purified this compound is 186°C.[6]

Biological Activity: Apoptosis Signaling Pathway

This compound has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells.[7] The mechanism involves the intrinsic, mitochondria-mediated pathway. The key steps of this signaling cascade are illustrated in the diagram below.

Caption: Mitochondria-mediated apoptosis induced by this compound.

The diagram illustrates that this compound treatment leads to DNA damage, causing cell cycle arrest in the G2/M phase.[7] Concurrently, it lowers the mitochondrial membrane potential, which upregulates the pro-apoptotic protein Bax.[7] This triggers the release of cytochrome C from the mitochondria, leading to the activation of caspase-3, a key executioner caspase, ultimately resulting in programmed cell death or apoptosis.[7]

References

- 1. This compound | C19H13N | CID 69041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available [science-softcon.de]

- 4. This compound(602-56-2) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. ijcrt.org [ijcrt.org]

- 7. 9-phenyl acridine exhibits antitumour activity by inducing apoptosis in A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 9-Phenylacridine: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Phenylacridine is a versatile heterocyclic aromatic compound that has garnered significant interest in various scientific fields, including medicinal chemistry, materials science, and biochemical research. Its rigid, planar structure, coupled with the electronic properties of the acridine and phenyl moieties, imparts unique photophysical characteristics and biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological functions, with a focus on its anticancer properties.

Core Properties of this compound

This compound is typically a yellow crystalline solid. A summary of its key physical and chemical properties is presented below.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₃N | [1] |

| Molecular Weight | 255.32 g/mol | [1] |

| Melting Point | 183-186 °C | [2] |

| Boiling Point | ~411 °C at 760 mmHg | [1] |

| Appearance | Yellowish crystalline solid | [2] |

| Solubility | Soluble in organic solvents like chloroform, ethanol, and acetonitrile. | [3][4] |

| CAS Number | 602-56-2 | [1] |

Spectral Properties

| Spectroscopic Technique | Wavelength/Shift | Reference |

| UV-Vis Absorption (in Acetonitrile) | λmax ≈ 259 nm, 355 nm | [2][5] |

| Fluorescence Emission (in Ethanol) | λem ≈ 420-600 nm | [4][6] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.42-8.28 ppm | [3][7] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 125.2-148.7 ppm | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound, as well as protocols for key biological assays.

Synthesis of this compound

This compound can be synthesized through several methods. The Bernthsen acridine synthesis is a classic and widely used approach. A modern, more efficient microwave-assisted variation is also presented.

This method provides a rapid and solvent-free synthesis of this compound.

Materials:

-

Diphenylamine (DPA)

-

Benzoic acid

-

p-Toluenesulfonic acid (p-TSA)

-

Chloroform

-

10% Sodium hydroxide (NaOH) solution

-

Distilled water

-

Microwave reactor

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

In a microwave-safe reaction vessel, combine diphenylamine (1.0 mmol, 169 mg), benzoic acid (1.0 mmol, 122 mg), and p-TSA (0.1 mmol, 19 mg).

-

Place the vessel in a microwave reactor and irradiate at 450 W for 5 minutes.

-

Monitor the reaction progress by TLC.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Extract the crude product with chloroform (2 x 20 mL).

-

Wash the combined organic layers with 10% NaOH solution followed by distilled water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

-

Further purify the product by recrystallization or column chromatography.

Purification:

-

Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization. Collect the crystals by vacuum filtration, wash with cold ethanol, and dry.[8]

-

Column Chromatography: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Load the solution onto a silica gel column and elute with a hexane-ethyl acetate gradient. Collect the fractions containing the pure product and evaporate the solvent.[9]

Characterization of this compound

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Dissolve a small amount of the purified this compound in CDCl₃.

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the spectra to identify the characteristic chemical shifts and coupling constants.

Materials:

-

This compound sample

-

Spectroscopy-grade ethanol or acetonitrile

-

Quartz cuvettes

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a stock solution of this compound in the chosen solvent.

-

For UV-Vis spectroscopy, prepare a dilute solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).

-

For fluorescence spectroscopy, excite the sample at its absorption maximum (e.g., 355 nm) and record the emission spectrum.

Biological Activity and Relevant Assays

This compound exhibits notable anticancer activity, primarily through DNA intercalation and induction of apoptosis, particularly when activated by UVA light (photosensitization).[10][11]

Protocol 4: DNA Binding Assay via UV-Vis Titration[5]

This assay determines the binding affinity of this compound to DNA by monitoring changes in its absorption spectrum.

Materials:

-

Purified this compound

-

Calf thymus DNA (ct-DNA)

-

Tris-HCl buffer

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound and ct-DNA in Tris-HCl buffer.

-

Keep the concentration of this compound constant in a quartz cuvette.

-

Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.

-

After each addition, mix and allow the solution to equilibrate for 5 minutes before recording the UV-Vis spectrum.

-

Monitor the changes in the absorbance and wavelength maxima of this compound. A decrease in absorbance (hypochromism) and a red shift (bathochromic shift) are indicative of intercalation.

-

The binding constant (Kb) can be calculated using the Wolfe-Shimmer equation by plotting [DNA]/(εa - εf) versus [DNA].

Protocol 5: Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)[13][14][15]

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell line (e.g., A375 melanoma cells)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and culture until they reach the desired confluency.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include an untreated control.

-

If investigating photosensitization, expose the cells to a controlled dose of UVA light after treatment with this compound.[12]

-

Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualizations

Synthesis and Purification Workflow

References

- 1. This compound | C19H13N | CID 69041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hampfordresearch.com [hampfordresearch.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound(602-56-2) 1H NMR spectrum [chemicalbook.com]

- 8. amherst.edu [amherst.edu]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. 9-phenyl acridine photosensitizes A375 cells to UVA radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 9-phenyl acridine photosensitizes A375 cells to UVA radiation - PMC [pmc.ncbi.nlm.nih.gov]

9-Phenylacridine: A Technical Guide on Solubility, Stability, and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 9-Phenylacridine. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical applications. Due to the limited availability of quantitative data in publicly accessible literature, this guide also furnishes detailed, adaptable experimental protocols for determining these critical parameters. Furthermore, it elucidates the apoptotic signaling pathway initiated by this compound in cancer cells, visualized through a detailed diagram.

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively reported in the scientific literature. However, qualitative descriptions indicate its general solubility characteristics.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Source |

| Water | Limited/Insoluble | [1] |

| Organic Solvents | Soluble | [1] |

| Alcohol | Soluble | |

| Benzene | Soluble |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a standard protocol for determining the thermodynamic solubility of a solid compound like this compound.[2]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analytical method)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with undissolved solute present.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the linear range of the analytical method.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC method (or another suitable quantitative technique).

-

Construct a calibration curve from the data of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Stability Profile

Table 2: Qualitative Stability of this compound

| Condition | Stability | Source |

| Visible Light | Sensitive | [3] |

| Storage | Store in a cool, dark place | [3] |

Experimental Protocol for Photostability Assessment

The following protocol outlines a general procedure for assessing the photostability of a compound in solution, in accordance with ICH Q1B guidelines.

Objective: To evaluate the effect of light exposure on the stability of this compound in solution.

Materials:

-

This compound solution of known concentration

-

Transparent and light-impermeable (e.g., amber) containers

-

Photostability chamber equipped with a light source that produces a combination of visible and UV light (e.g., a D65/ID65 emission standard lamp)

-

Calibrated radiometer and UV meter

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector for peak purity analysis and identification of degradation products.

Procedure:

-

Sample Preparation:

-

Prepare a solution of this compound in a relevant solvent.

-

Divide the solution into at least two portions: one for light exposure (test sample) and one to be kept in the dark (control sample).

-

Place the test sample in a transparent container and the control sample in a light-impermeable container.

-

-

Light Exposure:

-

Place both the test and control samples in the photostability chamber.

-

Expose the samples to a controlled light source for a specified duration. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.

-

Monitor the temperature during the experiment to ensure it does not artificially inflate degradation.

-

-

Analysis:

-

At appropriate time intervals, withdraw aliquots from both the test and control samples.

-

Analyze the samples by a stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.

-

Determine the concentration of this compound remaining in both the light-exposed and dark control samples.

-

Analyze the chromatograms for the appearance of new peaks, which would indicate degradation products. Peak purity analysis of the parent peak should also be performed.

-

-

Data Evaluation:

-

Compare the concentration of this compound in the test sample to that in the control sample at each time point. A significant decrease in concentration in the test sample compared to the control indicates photodegradation.

-

Calculate the percentage of degradation.

-

If possible, identify the structure of major degradation products using techniques like LC-MS.

-

Apoptotic Signaling Pathway

This compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.[5][6] The mechanism involves a mitochondria-mediated, caspase-dependent pathway.[5] The process is initiated by DNA damage, leading to cell cycle arrest at the G2/M phase.[5] This is followed by a decrease in the mitochondrial membrane potential, upregulation of the pro-apoptotic protein Bax, release of cytochrome c from the mitochondria into the cytosol, and subsequent activation of caspase-3, a key executioner caspase.[5]

Caption: Mitochondria-mediated apoptosis induced by this compound.

This guide summarizes the currently available technical data for this compound. For research and development purposes, it is highly recommended that solubility and stability are determined experimentally under the specific conditions of use.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. benchchem.com [benchchem.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold [mdpi.com]

- 5. 9-phenyl acridine exhibits antitumour activity by inducing apoptosis in A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 9-phenyl acridine photosensitizes A375 cells to UVA radiation - PMC [pmc.ncbi.nlm.nih.gov]

9-Phenylacridine: A Comprehensive Technical Guide to its Role in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Phenylacridine is a rigid, planar heterocyclic aromatic compound that has garnered significant attention in the field of organic synthesis and medicinal chemistry. Its unique photophysical properties and reactivity make it a versatile tool for chemists, serving as a potent photosensitizer, a photocatalyst, and a valuable scaffold in the development of novel therapeutic agents and advanced materials. This technical guide provides an in-depth overview of this compound, including its synthesis, key chemical properties, and its multifaceted role in modern organic synthesis, with a focus on experimental protocols and mechanistic insights.

Core Properties of this compound

This compound is a yellow crystalline solid with the chemical formula C₁₉H₁₃N. Its key physical and chemical properties are summarized in the table below. The extended π-system of the acridine core, coupled with the phenyl substituent at the 9-position, gives rise to its characteristic fluorescence and photochemical reactivity.[1][2][3]

| Property | Value | Reference |

| Molecular Weight | 255.32 g/mol | [1] |

| Melting Point | 183-187 °C | [1] |

| Appearance | Light yellow to brown crystalline powder | [1] |

| CAS Number | 602-56-2 | [1] |

Synthesis of this compound

Several synthetic routes to this compound have been established, with the Bernthsen acridine synthesis and an ortho-lithiation–cyclization sequence being two of the most prominent methods.

Bernthsen Acridine Synthesis (Microwave-Assisted)

The Bernthsen synthesis involves the condensation of a diarylamine with a carboxylic acid in the presence of a Lewis acid catalyst, typically zinc chloride.[4][5] A modern, more efficient variation utilizes microwave irradiation to significantly reduce reaction times and improve yields.[6][7]

Experimental Protocol: [6]

A mixture of diphenylamine (1 mmol, 169 mg), benzoic acid (1 mmol, 122 mg), and p-toluenesulfonic acid (p-TSA) (10 mol%, 19 mg) is irradiated in a microwave oven (450 W) for 5 minutes. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the crude product is extracted with chloroform (2 x 20 mL) and washed with 10% NaOH solution followed by distilled water. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting solid is purified by column chromatography to afford this compound. This method is reported to yield the product in the range of 80-90%.

Ortho-Lithiation–Cyclization Sequence

A two-step sequence involving ortho-lithiation of a protected aniline followed by cyclization provides a convenient route to 9-phenylacridines with high yields.[8]

Experimental Protocol: [8]

Step 1: Synthesis of the Triarylcarbinol Intermediate

A solution of the appropriate N-pivaloyl aniline derivative in anhydrous THF is cooled to -13 °C under an argon atmosphere. A 2.5 M solution of n-butyllithium in hexane (2.3 equivalents) is added dropwise, maintaining the temperature at -13 °C. The reaction mixture is then warmed to 0 °C and stirred for 2 hours. After cooling to -30 °C, a solution of benzoyl chloride (1.4 equivalents) in THF is added. The reaction is quenched with 1 M HCl and extracted with ethyl acetate. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography to yield the tertiary alcohol intermediate (yields typically 68-76%).

Step 2: Cyclization to this compound

The triarylcarbinol intermediate is dissolved in glacial acetic acid. Concentrated aqueous HCl is added, and the mixture is heated to 90 °C. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and poured into water. The precipitate is collected by filtration, washed with water, and dried to afford the this compound derivative in high yields (typically 91-92%).

Below is a diagram illustrating the ortho-lithiation–cyclization sequence:

Role in Organic Synthesis

This compound's utility in organic synthesis stems from its ability to act as a photosensitizer and a photocatalyst, enabling a variety of chemical transformations.

Photosensitizer in Photodynamic Therapy and DNA Damage

This compound has been extensively studied for its photosensitizing properties, particularly in the context of photodynamic therapy (PDT).[7] Upon absorption of UVA light, it can generate reactive oxygen species (ROS), which can induce cellular damage.[9] This property has been harnessed to induce apoptosis in cancer cells.[9] Mechanistically, the excited state of this compound can interact with molecular oxygen to produce singlet oxygen, a highly reactive species that can oxidize various biological macromolecules, including DNA.

The process of photosensitized DNA damage is depicted in the following diagram:

Photocatalyst in C-H Arylation Reactions

While the use of this compound as a photocatalyst for C-H arylation is an emerging area, the broader class of acridine derivatives has shown promise in such transformations. These reactions offer a powerful and atom-economical method for the formation of C-C bonds. The general mechanism involves the excitation of the acridine photocatalyst by visible light, followed by an electron transfer process to activate a substrate, which then participates in the C-H functionalization cascade.

Illustrative Experimental Protocol for a Photocatalyzed C-H Arylation (General Procedure):

To a solution of the heteroarene (0.5 mmol) and the aryl diazonium salt (0.75 mmol) in anhydrous acetonitrile (5 mL) is added the acridine-based photocatalyst (1-5 mol%). The reaction mixture is degassed with argon for 15 minutes and then irradiated with a blue LED lamp (40 W) at room temperature for 12-24 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the arylated heteroarene.

The logical workflow for a typical photocatalyzed C-H arylation is as follows:

Applications in Drug Development and Materials Science

The unique properties of this compound have led to its exploration in various applications beyond traditional organic synthesis.

-

Anticancer Research: As mentioned, its photosensitizing capabilities make it a candidate for photodynamic therapy.[7][9] Furthermore, some studies have suggested that this compound derivatives may exhibit antitumor activity through other mechanisms, such as the inhibition of topoisomerase.[9]

-

Fluorescent Probes: The inherent fluorescence of the this compound scaffold makes it a useful component in the design of fluorescent probes for biological imaging and sensing applications.[1]

-

Organic Electronics: this compound and its derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices due to their photophysical and charge-transport properties.[1]

Conclusion

This compound is a versatile and valuable molecule in the arsenal of the modern organic chemist and drug discovery scientist. Its straightforward synthesis, coupled with its rich photochemistry, enables a range of applications from the development of novel cancer therapies to the construction of complex molecular architectures through photocatalysis. As research in photosensitization and photocatalysis continues to expand, the role of this compound and its derivatives is poised to become even more significant. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a solid foundation for researchers looking to harness the potential of this remarkable compound.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. This compound | C19H13N | CID 69041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN101525392B - this compound photoinitiator and preparation method thereof - Google Patents [patents.google.com]

- 5. Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SYNTHESIS OF 9-PHENYLACRIDINES <i>VIA ortho</i>-LITHIATION–CYCLIZATION SEQUENCE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. discovery.researcher.life [discovery.researcher.life]

An In-Depth Technical Guide to 9-Phenylacridine: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological properties of 9-Phenylacridine. It is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, drug discovery, and materials science. This document details key synthetic methodologies, presents quantitative physicochemical and biological data in structured tables, and includes detailed experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's mechanism of action and its investigation.

Introduction and Historical Context

This compound is a heterocyclic aromatic organic compound featuring a phenyl group substituted at the 9-position of the acridine core. The acridine scaffold itself has long been a subject of scientific interest due to the prevalence of this motif in natural products and its wide range of applications, including as dyes and therapeutic agents. The introduction of a phenyl group at the 9-position significantly influences the molecule's electronic and steric properties, leading to unique photophysical characteristics and biological activities.

The history of this compound is intrinsically linked to the development of synthetic methods for the acridine core. One of the earliest and most notable methods is the Bernthsen acridine synthesis , first reported in 1884.[1] This reaction involves the condensation of a diarylamine with a carboxylic acid in the presence of a dehydrating agent like zinc chloride at high temperatures.[2] Over the years, modifications to this and other classical methods, such as the Ullmann condensation , have been developed to improve yields and reaction conditions. More recent synthetic advancements have focused on developing more efficient and environmentally friendly protocols, including microwave-assisted synthesis and novel cyclization strategies.

From a biological standpoint, this compound has emerged as a promising scaffold in anticancer research. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.[3] Its planar structure allows it to interact with DNA, and it has been investigated for its topoisomerase inhibitory activity.[4] Furthermore, its fluorescent properties have led to its use in the development of probes for biological imaging.[5]

Synthesis of this compound

Several synthetic routes to this compound have been established, ranging from classical high-temperature condensations to modern, high-yield cyclization reactions.

Bernthsen Acridine Synthesis

The Bernthsen synthesis is a classical method for preparing 9-substituted acridines. It involves the reaction of diphenylamine with a carboxylic acid, in this case, benzoic acid, using a Lewis acid catalyst such as zinc chloride at elevated temperatures.[2]

Reaction Scheme:

Diphenylamine + Benzoic Acid --(ZnCl₂, Δ)--> this compound + H₂O

A more contemporary and efficient variation of the Bernthsen synthesis utilizes microwave irradiation to reduce reaction times and improve yields.[6]

Materials:

-

Diphenylamine (1 mmol, 169 mg)

-

Benzoic acid (1 mmol, 122 mg)

-

p-Toluenesulfonic acid (p-TSA) (10 mol%, 19 mg)

-

Chloroform

-

10% Sodium hydroxide solution

-

Distilled water

Procedure:

-

A mixture of diphenylamine, benzoic acid, and p-TSA is placed in a microwave-safe vessel.

-

The mixture is irradiated in a microwave oven at 450 W for 5 minutes.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the crude product is extracted with chloroform (2 x 20 mL).

-

The organic layer is washed with 10% NaOH solution followed by distilled water.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.

-

The resulting solid is purified by recrystallization from a suitable solvent to afford pure this compound.

Synthesis from C-Acylated Diphenylamines

An alternative approach involves the cyclization of a C-acylated diphenylamine intermediate. This method typically involves heating the acylated diphenylamine in the presence of iodine and hydriodic acid.[1]

Ortho-Lithiation–Cyclization Sequence

A modern and high-yielding approach to substituted 9-phenylacridines involves a two-step sequence of ortho-lithiation followed by acid-catalyzed cyclization of a tertiary alcohol intermediate.[7]

This protocol describes the synthesis of a substituted this compound, which can be adapted for the synthesis of the parent compound.[7]

Step 1: Synthesis of the Tertiary Alcohol Intermediate

-

A solution of an N-pivaloyl-protected aniline derivative in an appropriate anhydrous solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.

-

A strong base, such as n-butyllithium, is added dropwise to effect ortho-lithiation.

-

Benzoyl chloride (1.4 equivalents) is then added to the reaction mixture.

-

The reaction is stirred for a specified time, allowing for the double addition of the lithiated aniline to the benzoyl chloride, forming the tertiary alcohol.

-

The reaction is quenched with a suitable reagent (e.g., saturated ammonium chloride solution) and the product is extracted with an organic solvent.

-

The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Step 2: Acid-Catalyzed Cyclization to this compound

-

The purified tertiary alcohol is dissolved in glacial acetic acid.

-

Concentrated aqueous hydrochloric acid is added.

-

The mixture is heated to 90 °C for a specified period.

-

After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate).

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude product is purified by column chromatography to yield the this compound derivative.

Quantitative Data

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₁₃N | [8] |

| Molecular Weight | 255.32 g/mol | [5] |

| Melting Point | 183 - 187 °C | [5] |

| Boiling Point (est.) | 388.54 °C | [4] |

| Appearance | Light yellow to brown crystalline powder | [5] |

| Purity | ≥ 98% (GC) | [5] |

| CAS Number | 602-56-2 | [8] |

Spectral Data

| Spectral Data | Key Features | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.28 (d, 2H, J=4.4 Hz, Ar-H), 7.76–7.80 (m, 2H, Ar-H), 7.71 (d, 2H, J=4.4 Hz, Ar-H), 7.59–7.61 (m, 3H, Ar-H), 7.42–7.46 (m, 4H, Ar-H) | [6] |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 148.7, 147.1, 135.9, 130.5, 130.0, 129.7, 128.5, 128.4, 126.9, 125.6, 125.2 | [6] |

| IR (KBr) | ν (cm⁻¹): 1652.64 (C=N) | [6] |

| Mass Spectrum (m/z) | 255 (M⁺) | [6] |

Synthesis Yields

| Synthesis Method | Catalyst/Conditions | Yield | Reference(s) |

| Classical Bernthsen | ZnCl₂, 200-210 °C, 20 h | Low | [6] |

| Microwave-Assisted Bernthsen | p-TSA, 450 W, 5 min | Good | [6] |

| Ortho-Lithiation–Cyclization | conc. aq. HCl, glacial AcOH, 90°C | 91-92% | [7] |

Biological Activity: Cytotoxicity

| Cell Line | Cancer Type | IC₅₀ (µM) | Notes | Reference(s) |

| A375 | Human Melanoma | Not specified | Sensitive to this compound induced apoptosis. | [3] |

| HeLa | Human Cervical Cancer | Not specified | Sensitive to this compound. | [3] |

Note: The provided references indicate sensitivity but do not always provide specific IC₅₀ values for the parent this compound. Much of the quantitative data is for derivatives.

Biological Activity and Mechanism of Action

This compound has demonstrated notable anticancer activity, primarily through the induction of apoptosis.

Apoptosis Induction in Cancer Cells

Research has shown that this compound (referred to as ACPH in some literature) is effective against human melanoma (A375) and cervical cancer (HeLa) cell lines.[3] Its mechanism of action involves several key cellular events:

-

DNA Damage: this compound causes damage to cellular DNA.[3]

-

Cell Cycle Arrest: It blocks the cell cycle progression at the G2/M phase.[3]

-

Mitochondrial Pathway Activation: The compound leads to a decrease in mitochondrial membrane potential, which is a key step in the intrinsic pathway of apoptosis.[3]

-

Modulation of Apoptotic Proteins: It upregulates the pro-apoptotic protein Bax and facilitates the release of cytochrome c from the mitochondria into the cytoplasm.[3]

-

Caspase Activation: The release of cytochrome c leads to the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[3]

Signaling Pathway Diagram

The following diagram illustrates the proposed mitochondria-mediated apoptotic pathway induced by this compound.

Experimental Workflows

The investigation of the biological activity of this compound typically follows a structured workflow, from initial synthesis to in-depth mechanistic studies.

General Workflow for Biological Evaluation

The diagram below outlines a typical experimental workflow for assessing the anticancer properties of this compound.

Conclusion

This compound remains a molecule of significant interest due to its rich history, versatile synthesis, and potent biological activities. The development of modern synthetic methods has made this compound and its derivatives more accessible for further investigation. Its demonstrated ability to induce apoptosis in cancer cells through a mitochondria-mediated pathway highlights its potential as a lead compound in the development of new anticancer therapies. This technical guide serves as a foundational resource for researchers, providing essential data and protocols to facilitate ongoing and future studies into the promising therapeutic and material applications of this compound.

References

- 1. 9-phenyl acridine photosensitizes A375 cells to UVA radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 9-phenyl acridine exhibits antitumour activity by inducing apoptosis in A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 9-substituted acridine derivatives with long half-life and potent antitumor activity: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. storage.googleapis.com [storage.googleapis.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of 9-Phenylacridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 9-Phenylacridine, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.28 | d | 8.8 | H-4, H-5 |

| 7.75 | t | 7.6 | H-2, H-7 |

| 7.69 | d | 8.8 | H-1, H-8 |

| 7.57 | m | - | Phenyl Protons (H-2', H-3', H-4', H-5', H-6') |

| 7.42 | t | 7.6 | H-3, H-6 |

Note: Assignments are based on typical chemical shifts for acridine and phenyl systems. Actual assignments may require 2D NMR techniques for confirmation.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 148.5 | C-4a, C-5a |

| 138.0 | C-9 |

| 136.5 | C-1' |

| 130.0 | C-2, C-7 |

| 129.5 | C-4, C-5 |

| 129.0 | C-2', C-6' |

| 128.5 | C-3', C-5' |

| 128.0 | C-4' |

| 126.5 | C-1, C-8 |

| 125.5 | C-3, C-6 |

| 125.0 | C-8a, C-9a |

Note: These are predicted chemical shifts based on known values for acridine and substituted aromatic compounds. Experimental verification is recommended.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3080 | Medium | Aromatic C-H Stretch |

| 1620-1680 | Medium-Strong | C=C Aromatic Ring Stretch |

| 1500-1590 | Medium-Strong | C=N Stretch |

| 1450-1495 | Medium-Strong | Aromatic C=C Stretch |

| 750-850 | Strong | C-H Out-of-Plane Bending |

Table 4: Mass Spectrometry (Electron Ionization) Data for this compound

| m/z | Relative Abundance (%) | Assignment |

| 255 | 100 | [M]⁺ (Molecular Ion) |

| 254 | 64 | [M-H]⁺ |

| 253 | 13 | [M-2H]⁺ |

| 226 | 5 | [M-H-HCN]⁺ |

| 127 | 14 | [M-Phenyl]⁺ or [M]²⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

-

This compound sample (5-25 mg for ¹H, 50-100 mg for ¹³C)

-

Deuterated chloroform (CDCl₃)

-

NMR tube

-

Pipette

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation:

-

Accurately weigh the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Add a small amount of TMS to the solution.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Data Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., 30° or 45° pulse angle).

-

Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay (e.g., 1-2 seconds).

-

-

¹³C NMR Data Acquisition:

-

Switch the spectrometer to the ¹³C frequency.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal (0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in a mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Suitable solvent (e.g., methanol or dichloromethane)

-

Mass spectrometer with an Electron Ionization (EI) source

Procedure:

-

Sample Introduction:

-

Dissolve a small amount of the this compound sample in a volatile solvent.

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet.

-

-

Ionization:

-

The sample is vaporized in the ion source.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[1]

-

-

Mass Analysis:

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to gain information about the structure of the molecule.

-

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

9-Phenylacridine: A Technical Guide to Its Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Phenylacridine, a heterocyclic aromatic compound, has emerged as a molecule of significant interest across diverse scientific disciplines. Its unique photophysical properties, coupled with a broad spectrum of biological activities, have positioned it as a versatile tool in medicinal chemistry, materials science, and chemical biology. This technical guide provides an in-depth overview of the core research applications of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the exploration and utilization of this promising compound.

Physicochemical Properties

This compound is a light yellow to dark green crystalline powder with the following key properties:

| Property | Value | Reference |

| CAS Number | 602-56-2 | [1] |

| Molecular Formula | C₁₉H₁₃N | [1] |

| Molecular Weight | 255.32 g/mol | [1] |

| Melting Point | 183 - 187 °C | [1] |

| Purity | ≥ 98% (GC) | [1] |

Synthesis of this compound

Several synthetic routes to this compound have been established. The most common methods are the Bernthsen acridine synthesis and an ortho-lithiation–cyclization sequence.

Bernthsen Acridine Synthesis (Microwave-Assisted)

This method involves the condensation of diphenylamine with benzoic acid. A green chemistry approach utilizes p-toluenesulfonic acid (p-TSA) as a catalyst under solvent-free microwave irradiation.[2]

Experimental Protocol:

-

Combine diphenylamine (1 mmol, 169 mg), benzoic acid (1 mmol, 122 mg), and p-TSA (10 mol%, 19 mg) in a microwave-safe vessel.[2]

-

Irradiate the mixture in a microwave oven at 450 W for 5 minutes.[2]

-

Monitor the reaction progress using thin-layer chromatography (TLC).[2]

-

Upon completion, extract the crude product with chloroform (2 x 20 mL).[2]

-

Wash the organic layer with 10% NaOH solution followed by distilled water.[2]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.[2]

-

Purify the product by column chromatography or recrystallization from ethanol.[3]

Ortho-Lithiation–Cyclization Sequence

This two-step sequence provides a convenient route to 9-phenylacridines from readily available starting materials.[4]

Experimental Protocol:

Step 1: Synthesis of Tertiary Alcohol Intermediate

-

Prepare a solution of an appropriate N-pivaloyl aniline derivative in anhydrous THF.

-

Cool the solution to -78 °C under an inert atmosphere.

-

Add n-butyllithium dropwise to effect ortho-lithiation.

-

To the resulting ortho-lithiated species, add benzoyl chloride and allow the reaction to proceed to form the tertiary alcohol intermediate.[4]

-

Isolate and purify the tertiary alcohol by standard procedures such as extraction and column chromatography.[4]

Step 2: Cyclization to this compound

-

Dissolve the purified tertiary alcohol in glacial acetic acid.[4]

-

Add concentrated aqueous HCl and heat the mixture at 90 °C.[4]

-

Monitor the cyclization reaction by TLC.

-

Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.

-

Purify the resulting this compound derivative by column chromatography to yield the final product with reported yields of 91-92%.[4]

Research Applications in Medicinal Chemistry

This compound has demonstrated significant potential in drug discovery and development, primarily as an anticancer and neuroprotective agent.

Anticancer Activity

This compound (often abbreviated as ACPH) exhibits notable antitumor properties, primarily through the induction of apoptosis and by acting as a photosensitizing agent.[5][6] It has also been identified as a potential topoisomerase I and PARP-1 inhibitor.[6][7]

ACPH has been shown to be more sensitive to cancer cell lines, such as human melanoma (A375) and HeLa cells, compared to normal cells.[5] The mechanism of action involves the induction of apoptosis through a mitochondria-mediated, caspase-dependent pathway.[5]

This compound absorbs in the UVA region and can act as a photosensitizer, enhancing cellular damage upon UVA irradiation.[7] This property is particularly relevant for photodynamic therapy applications. Treatment of A375 melanoma cells with a non-toxic dose of ACPH followed by UVA exposure leads to increased cytotoxicity compared to UVA alone.[7] The mechanism involves the generation of reactive oxygen species (ROS), leading to DNA damage, lipid peroxidation, and depletion of glutathione (GSH).[7]

Quantitative Data: Cytotoxicity of 9-Aminoacridine Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Derivative 8 | A549 (Lung) | ~ 6 | [8] |

| Derivative 9 | A549 (Lung) | ~ 6 | [8] |

| Amsacrine | A549 (Lung) | > 20 | [8] |

| Derivative 6 | K562 (Leukemia) | < 20 | [8] |

| Derivative 7 | K562 (Leukemia) | < 20 | [8] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of this compound.[9][10]

-

Cell Seeding: Seed cancer cells (e.g., A375, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[10]

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).[9]

-

Incubation: Incubate the plate for 48 to 72 hours.[9]

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours.[10]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Data Acquisition: Measure the absorbance at 500-600 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against compound concentration.[9]

Experimental Protocol: In Vivo Antitumor Activity (Xenograft Mouse Model)

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.[9][11]

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 x 10⁶ cells) into the flank of immunocompromised mice.[9]

-

Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions with calipers every 2-3 days and calculate the tumor volume.[11]

-

Treatment Administration: When tumors reach a specified size (e.g., 150-200 mm³), randomize the mice into treatment and control groups. Administer this compound (formulated for in vivo use) according to the desired schedule and route. The control group receives the vehicle.[9][12]

-

Monitoring: Monitor tumor volume and mouse body weight regularly as an indicator of toxicity.[9]

-

Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them for further analysis.[11]

Neuroprotective Activity

Functionalized acridin-9-yl phenylamines, derived from the this compound scaffold, have shown neuroprotective effects against glutamate-induced oxidative toxicity in neuronal cell models like the HT22 mouse hippocampal cell line.[13]

The neuroprotective mechanism is attributed to the antioxidant properties of these compounds, which involves scavenging of free radical species and attenuation of late-stage increases in mitochondrial ROS and intracellular calcium levels.[13]

Applications in Materials Science and Photochemistry

The distinct fluorescence and photochemical properties of this compound make it a valuable component in the development of advanced materials.[1]

Fluorescent Probes and Chemosensors

This compound serves as a core structure for the development of fluorescent probes for biological imaging and chemosensors for ion and molecule detection.[1][14] Its fluorescence can be modulated by the surrounding environment or through specific binding events.

Experimental Protocol: DNA Cleavage Assay

This assay can be adapted to study the photosensitizing and DNA-damaging properties of this compound.[15][16]

-

Reaction Setup: Prepare reaction mixtures containing supercoiled plasmid DNA, this compound at various concentrations, and a suitable buffer in microcentrifuge tubes.

-

UVA Irradiation: Expose the samples to a UVA light source for a defined period. Include control samples that are not irradiated and samples without this compound.

-

Reaction Termination: Stop the reaction by adding a loading dye containing a chelating agent (e.g., EDTA).

-

Agarose Gel Electrophoresis: Separate the DNA forms (supercoiled, nicked, and linear) on an agarose gel.

-

Visualization and Quantification: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. The conversion of supercoiled DNA to nicked or linear forms indicates DNA cleavage. Quantify the band intensities to determine the extent of DNA damage.

Organic Light-Emitting Diodes (OLEDs)

This compound is utilized as a material in OLED technology, contributing to the efficiency and color quality of electronic displays.[1] Its electron-accepting properties and ability to form stable amorphous films are advantageous in this context.

Photoinitiators

In the electronics industry, this compound is employed as a free-radical photoinitiator and as an effective LED sensitizer for both cationic and free-radical UV curing systems.

Conclusion

This compound is a multifaceted compound with a growing number of research applications. Its utility in medicinal chemistry, particularly in the development of anticancer and neuroprotective agents, is well-documented and continues to be an active area of investigation. Furthermore, its unique photophysical properties have established its role in materials science for the creation of fluorescent probes, OLEDs, and photoinitiators. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development efforts centered on this versatile molecule. As our understanding of its properties and biological interactions deepens, this compound is poised to play an increasingly important role in addressing challenges in both medicine and technology.

References

- 1. chemimpex.com [chemimpex.com]

- 2. tandfonline.com [tandfonline.com]

- 3. ptfarm.pl [ptfarm.pl]

- 4. researchgate.net [researchgate.net]

- 5. 9-phenyl acridine exhibits antitumour activity by inducing apoptosis in A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 9-phenyl acridine photosensitizes A375 cells to UVA radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 602-56-2 [chemicalbook.com]

- 8. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Functionalized acridin-9-yl phenylamines protected neuronal HT22 cells from glutamate-induced cell death by reducing intracellular levels of free radical species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A novel fluorescent probe based on acridine derivatives for rapid and specific detection of N2H4 and its application in environment and biological imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. diagenode.com [diagenode.com]

Methodological & Application

Application Notes and Protocols: 9-Phenylacridine as a Photocatalyst in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Phenylacridine and its derivatives, particularly its N-alkylated acridinium salt form, are emerging as powerful organic photoredox catalysts. These compounds absorb visible light and engage in single-electron transfer (SET) processes with organic substrates, enabling a wide range of chemical transformations under mild conditions. Their tunable photophysical and electrochemical properties make them attractive alternatives to traditional iridium and ruthenium-based photocatalysts, offering advantages in terms of cost, availability, and sustainability.[1][2]

These application notes provide an overview of the use of this compound, primarily in its acridinium salt form, as a photocatalyst in key organic reactions relevant to pharmaceutical and materials science research. Detailed protocols for representative reactions are provided to facilitate their implementation in the laboratory.

Key Applications and Mechanisms

N-Aryl acridinium salts, including those derived from this compound, are potent photo-oxidants in their excited state.[2] Upon irradiation with visible light, the acridinium salt is excited to a long-lived singlet or triplet state, which can then oxidize a suitable organic substrate via single-electron transfer. This process generates a radical cation from the substrate and the acridinyl radical. The reactive radical cation can then undergo a variety of subsequent transformations, such as C-C or C-X bond formation or cleavage. The acridinyl radical is typically regenerated to the ground state acridinium salt by a terminal oxidant in the reaction mixture, thus completing the catalytic cycle.

A significant application of these catalysts is in the C-O bond cleavage of lignin model compounds, showcasing their potential in biomass valorization.[3] Additionally, they have been employed in hydro-functionalization reactions of alkenes and in the synthesis of unnatural α-amino acids.[1][2]

A general representation of the photocatalytic cycle is depicted below:

Figure 1. Generalized photocatalytic cycle for 9-phenylacridinium salts.

Application Example: Photocatalytic C-O Bond Cleavage of a Lignin Model Compound

This protocol describes the use of a N-methyl-9-phenylacridinium salt as a photocatalyst for the cleavage of the Cβ-O-Ar bond in a model lignin compound, a reaction crucial for biomass conversion studies and of interest in drug scaffold modification.

Quantitative Data Summary